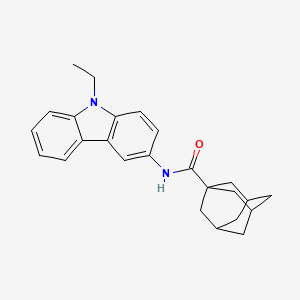

N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide

説明

N-(9-エチル-9H-カルバゾール-3-イル)アダマンタン-1-カルボキサミドは、カルバゾールとアダマンタンの構造的特徴を組み合わせた化合物です。カルバゾールは、電子豊富な性質と生物活性で知られる窒素含有複素環式化合物です。一方、アダマンタンは、剛性と安定性で知られるダイヤモンド状炭化水素です。これらの2つの部分の組み合わせにより、ユニークな化学的および物理的特性を持つ化合物が生成され、さまざまな研究分野や用途で注目されています。

特性

分子式 |

C25H28N2O |

|---|---|

分子量 |

372.5 g/mol |

IUPAC名 |

N-(9-ethylcarbazol-3-yl)adamantane-1-carboxamide |

InChI |

InChI=1S/C25H28N2O/c1-2-27-22-6-4-3-5-20(22)21-12-19(7-8-23(21)27)26-24(28)25-13-16-9-17(14-25)11-18(10-16)15-25/h3-8,12,16-18H,2,9-11,13-15H2,1H3,(H,26,28) |

InChIキー |

COBJDALKAWGABO-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(9-エチル-9H-カルバゾール-3-イル)アダマンタン-1-カルボキサミドの合成は、通常、以下の手順で行われます。

9-エチル-9H-カルバゾールの調製: これは、カルバゾールとブロモエタンを水酸化カリウムの存在下で反応させることで達成でき、9-エチル-9H-カルバゾールが生成されます。

9-エチル-9H-カルバゾール-3-カルバルデヒドの生成: 次に、9-エチル-9H-カルバゾールを、オキシ塩化リンとN,N-ジメチルホルムアミドを還流条件下で処理して、9-エチル-9H-カルバゾール-3-カルバルデヒドを生成します。

N-(9-エチル-9H-カルバゾール-3-イル)アダマンタン-1-カルボキサミドの合成: 最終段階では、9-エチル-9H-カルバゾール-3-カルバルデヒドとアダマンタン-1-カルボキサミドを、酢酸などの適切な触媒の存在下で反応させ、目的の化合物を生成します。

工業生産方法

N-(9-エチル-9H-カルバゾール-3-イル)アダマンタン-1-カルボキサミドの具体的な工業生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップを伴うでしょう。これには、温度、圧力、触媒濃度などの反応条件を最適化して、より高い収率と純度を達成することが含まれます。さらに、工業生産には、再結晶やクロマトグラフィーなどの効率的な精製技術が必要になります。

化学反応の分析

科学研究への応用

N-(9-エチル-9H-カルバゾール-3-イル)アダマンタン-1-カルボキサミドには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide has several scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

9-エチル-9H-カルバゾール: アダマンタン部分を持たない、類似の生物活性を持つより単純なカルバゾール誘導体です。

アダマンタン-1-カルボキサミド: カルバゾール部分を持たない、アダマンタン構造を持つ化合物で、さまざまな産業用途に使用されています。

N-(9-エチル-9H-カルバゾール-3-イル)メチレン-4-アリールチオセミカルバジド: カルバゾールとチアゾール部分の両方を含む化合物で、抗がん作用と抗菌作用で知られています。

独自性

N-(9-エチル-9H-カルバゾール-3-イル)アダマンタン-1-カルボキサミドは、カルバゾールとアダマンタンの部分の組み合わせにより、独特の化学的および物理的特性を与えられているため、ユニークです。 この組み合わせにより、化合物の安定性、生物活性、さまざまな用途への使用の可能性が高まり、科学研究や産業用途にとって貴重な化合物となっています。.

類似化合物との比較

Similar Compounds

9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar biological activities but lacking the adamantane moiety.

Adamantane-1-carboxamide: A compound with the adamantane structure but without the carbazole moiety, used in various industrial applications.

N-(9-Ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides: Compounds containing both carbazole and thiadiazole moieties, known for their anticancer and antimicrobial activities.

Uniqueness

N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide is unique due to the combination of carbazole and adamantane moieties, which confer distinct chemical and physical properties. This combination enhances the compound’s stability, biological activity, and potential for use in various applications, making it a valuable compound for scientific research and industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。